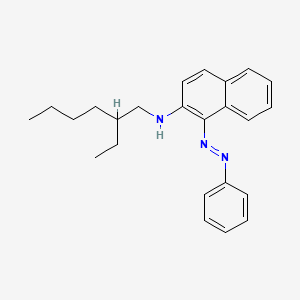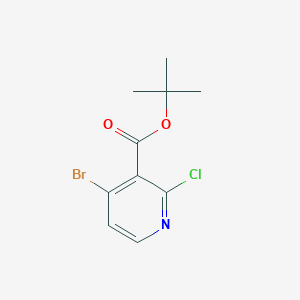
tert-Butyl 4-bromo-2-chloronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-bromo-2-chloronicotinate: is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl ester group, a bromine atom at the 4-position, and a chlorine atom at the 2-position on the nicotinate ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-chloronicotinate typically involves the esterification of 4-bromo-2-chloronicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-2-chloronicotinate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products:
Substitution: Formation of tert-butyl 4-methoxy-2-chloronicotinate or tert-butyl 4-amino-2-chloronicotinate.
Oxidation: Formation of tert-butyl 4-bromo-2-chloronicotinic acid.
Reduction: Formation of this compound alcohol derivatives.
科学研究应用
Chemistry: tert-Butyl 4-bromo-2-chloronicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated nicotinates on biological systems. It can be used to investigate enzyme interactions and receptor binding.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of tert-Butyl 4-bromo-2-chloronicotinate involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and chlorine) and the ester group allows the compound to participate in various chemical reactions, including binding to enzymes and receptors. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to specific biological effects.
相似化合物的比较
- tert-Butyl 4-bromo-2-fluoronicotinate
- tert-Butyl 4-chloro-2-bromonicotinate
- tert-Butyl 4-iodo-2-chloronicotinate
Comparison: tert-Butyl 4-bromo-2-chloronicotinate is unique due to the specific positioning of the bromine and chlorine atoms on the nicotinate ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of bromine at the 4-position and chlorine at the 2-position may result in different binding affinities and reaction pathways compared to compounds with different halogen substitutions.
属性
分子式 |
C10H11BrClNO2 |
|---|---|
分子量 |
292.55 g/mol |
IUPAC 名称 |
tert-butyl 4-bromo-2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)7-6(11)4-5-13-8(7)12/h4-5H,1-3H3 |
InChI 键 |
NHGHXNUNWKKICM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=C(C=CN=C1Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



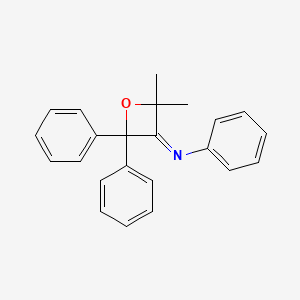
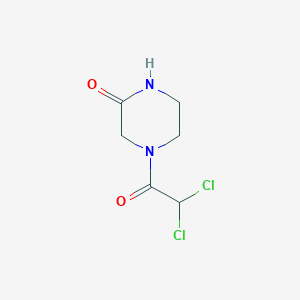
![4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13931089.png)
![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)
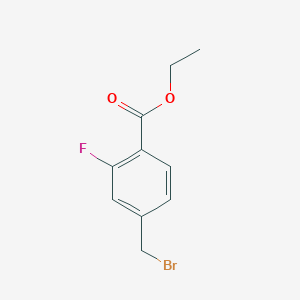
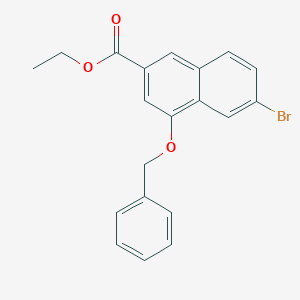
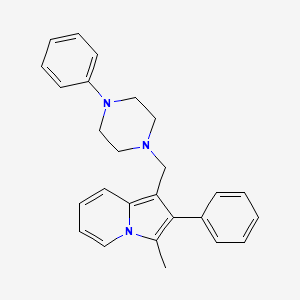
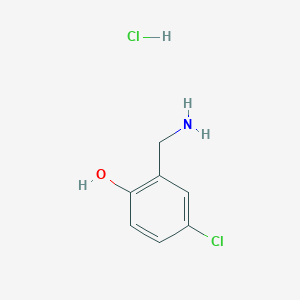
![5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B13931132.png)

![2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13931137.png)
